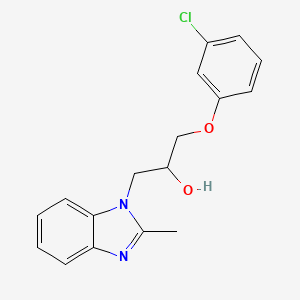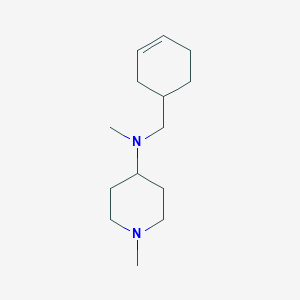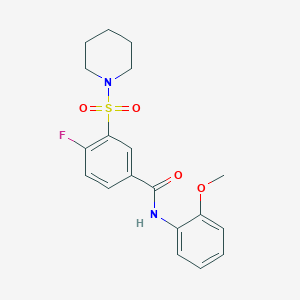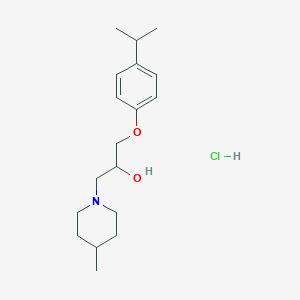
1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a beta-adrenergic receptor antagonist that has been shown to have anti-inflammatory, antihypertensive, and antidiabetic effects.
作用機序
The mechanism of action of 1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol involves the inhibition of beta-adrenergic receptors. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and a decrease in blood pressure. Furthermore, the inhibition of beta-adrenergic receptors has been shown to improve insulin sensitivity and reduce glucose levels in animal models.
Biochemical and Physiological Effects:
1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has been shown to have several biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of several inflammatory diseases. It has also been shown to reduce blood pressure through the inhibition of beta-adrenergic receptors. Furthermore, 1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has been reported to improve insulin sensitivity and reduce glucose levels in animal models.
実験室実験の利点と制限
One advantage of using 1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol in lab experiments is its well-defined mechanism of action. This allows for precise control of the experimental conditions and accurate interpretation of the results. Furthermore, the compound has been shown to have several therapeutic applications, making it a useful tool for studying the pathogenesis of inflammatory, hypertensive, and diabetic diseases.
One limitation of using 1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol in lab experiments is its potential toxicity. While the compound has been shown to have therapeutic effects, it may also have adverse effects on other physiological processes. Therefore, careful consideration should be given to the dosage and duration of treatment when using this compound in lab experiments.
将来の方向性
There are several future directions for research on 1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol. One direction is to investigate its potential therapeutic applications in human clinical trials. Another direction is to study its effects on other physiological processes, such as cardiovascular function and immune response. Furthermore, the development of new synthesis methods for 1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol may lead to the discovery of new analogs with improved therapeutic properties. Overall, the potential therapeutic applications of 1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol make it a promising target for future research.
合成法
The synthesis of 1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol involves the reaction of 2-methyl-1H-benzimidazole with 3-chlorophenol in the presence of a base such as sodium hydroxide. The resulting product is then reacted with propanol to obtain the final compound. This synthesis method has been reported in several scientific studies and has been shown to be effective in producing high yields of 1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol.
科学的研究の応用
1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been reported to have antihypertensive effects by reducing blood pressure through the inhibition of beta-adrenergic receptors. Furthermore, 1-(3-chlorophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has been shown to have antidiabetic effects by improving insulin sensitivity and reducing glucose levels in animal models.
特性
IUPAC Name |
1-(3-chlorophenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12-19-16-7-2-3-8-17(16)20(12)10-14(21)11-22-15-6-4-5-13(18)9-15/h2-9,14,21H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBHYOHEUFREAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(COC3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(1-benzothien-7-yl)-2-pyridinyl]methanol trifluoroacetate (salt)](/img/structure/B5172581.png)
![N-[4-(aminosulfonyl)benzyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5172582.png)
![4-(methylthio)-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5172592.png)



![2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5172631.png)
![1-cyclohexyl-2-(2-ethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5172639.png)
![2-benzyl-3-(1-naphthyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5172640.png)

![9-[4-(2,4-dichloro-6-methylphenoxy)butyl]-9H-carbazole](/img/structure/B5172652.png)
![10-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5172653.png)
![2-oxo-2-phenylethyl 3-[(4-chlorophenyl)sulfonyl]propanoate](/img/structure/B5172661.png)
